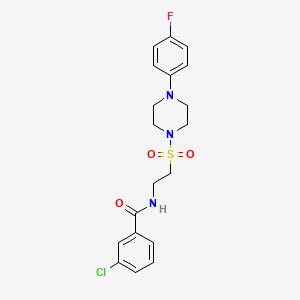
3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a synthetic molecule that incorporates a 3-chloro-4-fluorophenyl motif . It has been studied for its inhibitory activity against Tyrosinase from Agaricus bisporus (AbTYR), a key enzyme implicated in melanin production . The 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, indicating their potential as AbTYR inhibitors .
Synthesis Analysis
The synthesis of such compounds often involves the use of piperazine derivatives . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, incorporating a 3-chloro-4-fluorophenyl motif into distinct chemotypes . This motif is believed to be effective in interactions with the catalytic site of AbTYR .Wissenschaftliche Forschungsanwendungen
Analytical Derivatization in Liquid Chromatography
A study by Wu et al. (1997) discussed the use of a sulfonate reagent with similarities to the chemical structure of interest for analytical derivatization in liquid chromatography. This reagent, useful in high-performance liquid chromatography with fluorometric detection, shows potential for sensitive detection and analysis of various compounds, including those similar to 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (Wu et al., 1997).
Anti-microbial Activity
Jagtap et al. (2010) synthesized compounds related to the chemical , demonstrating anti-microbial activity. These compounds, which included fluorobenzothiazole comprising sulfonamido thiazole, were evaluated for their potential as potent biodynamic agents (Jagtap et al., 2010).
Role in Metabolism Studies
The metabolism of a novel antidepressant, Lu AA21004, similar in structure to the chemical of interest, was investigated by Hvenegaard et al. (2012). This research provided insights into the oxidative metabolism involving enzymes like CYP2D6 and CYP3A4/5, relevant for compounds with similar structures (Hvenegaard et al., 2012).
Dopamine Receptor Ligands
Leopoldo et al. (2002) explored derivatives of a benzamide compound, notably similar to the compound , as potential dopamine D(3) receptor ligands. This study highlighted the affinity and selectivity of such compounds for dopamine receptors, suggesting potential CNS applications (Leopoldo et al., 2002).
Antimicrobial, Anti-inflammatory, and Pharmacological Screening
Patel et al. (2009) synthesized and screened benzothiazole derivatives, including those structurally related to 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, for various biological activities. This research highlights the broad spectrum of potential pharmacological applications of such compounds (Patel et al., 2009).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) investigated piperidine derivatives, closely related to the compound , for their anti-acetylcholinesterase activity. These findings are significant for understanding the potential therapeutic applications of such compounds in conditions like Alzheimer's disease (Sugimoto et al., 1990).
Wirkmechanismus
Target of Action
The primary target of this compound is the dopamine D4 receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is particularly implicated in cognitive and emotional processes.
Mode of Action
The compound acts as a high-affinity and selective ligand for the dopamine D4 receptor This means it binds to the receptor with high specificity and affinity, influencing the receptor’s activity The exact nature of this influence (ie
Biochemical Pathways
The interaction of the compound with the D4 receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and several forms of memory. Changes in the activity of these pathways can have significant downstream effects, potentially influencing behavior and cognition.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-3-1-2-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h1-7,14H,8-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFSFJUGPMMXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

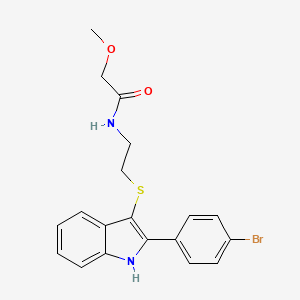
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2754994.png)
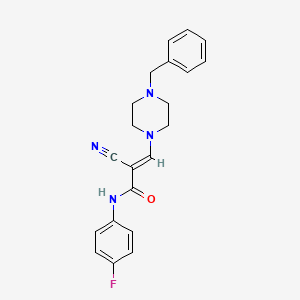
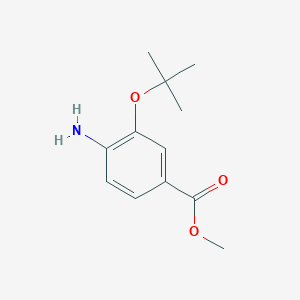
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)
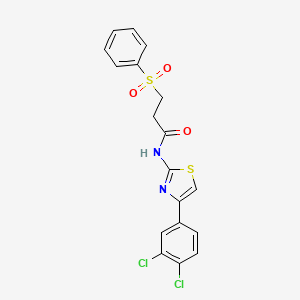
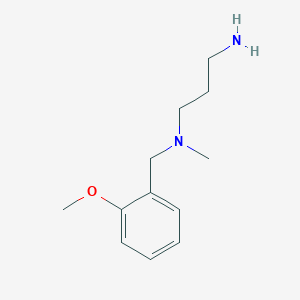
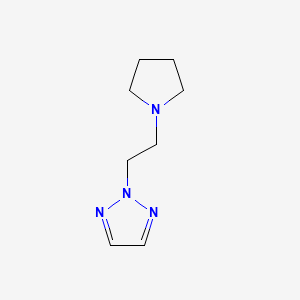
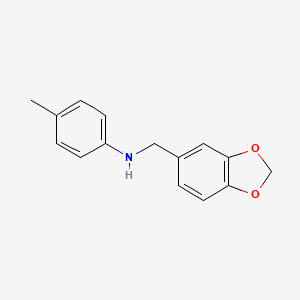
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)
![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)